molecular formula C24H30O6 B273493 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

カタログ番号 B273493
分子量: 414.5 g/mol
InChIキー: LOUBSQZNMGONGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the human MDM2 protein, which plays a crucial role in regulating the activity of the tumor suppressor protein p53. The inhibition of MDM2 by HDM-2 inhibitor leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.

作用機序

The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor involves the inhibition of MDM2, which is an E3 ubiquitin ligase that promotes the degradation of p53. Binding of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor to MDM2 disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has been shown to have several biochemical and physiological effects, including the activation of p53, induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The compound has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

実験室実験の利点と制限

One of the major advantages of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is its high specificity for MDM2, which minimizes off-target effects. The compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one of the limitations of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is its potential toxicity, which may limit its clinical application.

将来の方向性

There are several future directions for the research and development of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor as a combination therapy with other anticancer agents. Moreover, the development of novel 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitors with improved efficacy and reduced toxicity is an important area of research. Finally, the exploration of the therapeutic potential of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor in other diseases beyond cancer is an interesting avenue for future investigation.
Conclusion:
In conclusion, 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is a promising therapeutic agent for the treatment of cancer and other diseases. The compound has shown potent activity against MDM2, leading to the activation of p53 and inhibition of tumor growth. Further research is needed to optimize the synthesis method, investigate the potential of combination therapy, develop novel 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitors, and explore the therapeutic potential in other diseases.

合成法

The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor involves several steps, including the condensation of 2,4-dimethylcyclohexanone with 4-hydroxy-3-methoxybenzaldehyde to form the intermediate compound, which is then reacted with 2,4-pentanedione to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has shown promising results in inducing tumor regression and improving survival rates in animal models and human patients. 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has also been investigated as a potential therapy for other diseases, such as viral infections and neurodegenerative disorders.

特性

製品名

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

分子式

C24H30O6

分子量

414.5 g/mol

IUPAC名

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-14(25)19(8-13)30-5)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-21,25,28H,9-12H2,1-5H3

InChIキー

LOUBSQZNMGONGE-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)O)OC)C3=C(CC(CC3=O)(C)C)O)C

正規SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)O)OC)C3=C(CC(CC3=O)(C)C)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。